3-(2-amino-1H-imidazol-1-yl)propan-1-ol
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Overview
Description
3-(2-amino-1H-imidazol-1-yl)propan-1-ol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-1H-imidazol-1-yl)propan-1-ol typically involves the reaction of glyoxal and ammonia, which forms the imidazole ringOne common method involves the use of 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone as an intermediate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-amino-1H-imidazol-1-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
3-(2-amino-1H-imidazol-1-yl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-amino-1H-imidazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-amino-3-(1H-imidazol-5-yl)propan-1-ol
- 1-(3-aminopropyl)imidazole
- 2-amino-2-bromo-3-(1H-imidazol-5-yl)propan-1-ol .
Uniqueness
What sets 3-(2-amino-1H-imidazol-1-yl)propan-1-ol apart from these similar compounds is its unique combination of the imidazole ring with the propanol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-(2-aminoimidazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3O/c7-6-8-2-4-9(6)3-1-5-10/h2,4,10H,1,3,5H2,(H2,7,8) |
InChI Key |
TXOBEZJOGZNKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)N)CCCO |
Origin of Product |
United States |
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